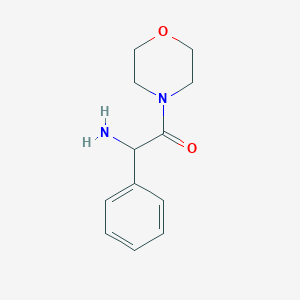
2-Amino-1-(morpholin-4-yl)-2-phenylethanone
概要
説明
2-Amino-1-(morpholin-4-yl)-2-phenylethanone is a chemical compound with the molecular formula C12H17N2O2. It is a versatile compound used in various fields of scientific research, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an amino group, a morpholine ring, and a phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(morpholin-4-yl)-2-phenylethanone typically involves the reaction of morpholine with a suitable precursor, such as 2-phenylacetyl chloride, in the presence of a base like triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-Amino-1-(morpholin-4-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
2-Amino-1-(morpholin-4-yl)-2-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-1-(morpholin-4-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 2-Amino-1-(piperidin-4-yl)-2-phenylethanone
- 2-Amino-1-(pyrrolidin-4-yl)-2-phenylethanone
- 2-Amino-1-(morpholin-4-yl)-2-phenylpropanone
Uniqueness
2-Amino-1-(morpholin-4-yl)-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, enhances its solubility and reactivity compared to similar compounds.
生物活性
Overview
2-Amino-1-(morpholin-4-yl)-2-phenylethanone, a compound with the molecular formula C12H17N2O2, has garnered attention in scientific research due to its diverse biological activities. This compound features a unique structural configuration that includes an amino group, a morpholine ring, and a phenyl group, which contribute to its reactivity and potential therapeutic applications.
Synthesis Methods:
The synthesis of this compound typically involves the reaction of morpholine with 2-phenylacetyl chloride in the presence of a base like triethylamine. The reaction is conducted under controlled conditions to ensure high yield and purity of the product. Industrial production often employs similar methods but is optimized for large-scale synthesis using advanced purification techniques such as crystallization and chromatography.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It acts as an enzyme inhibitor or receptor modulator, influencing pathways such as signal transduction and gene expression. The specific mechanisms through which it operates are still under investigation, but its ability to alter protein activity is well-documented .
Biological Activities
Antiparasitic Activity:
Research has highlighted the potential of this compound in treating parasitic infections, particularly Human African trypanosomiasis. Studies indicate that certain derivatives exhibit significant activity against Trypanosoma brucei, the causative agent of the disease. These findings suggest that modifications to the compound's structure can enhance its antiparasitic efficacy .
Enzyme Inhibition:
The compound has been studied for its enzyme inhibition properties, particularly concerning enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition could lead to therapeutic applications in cancer treatment .
Anti-inflammatory and Analgesic Properties:
Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate pain pathways and inflammatory responses, making it a candidate for further exploration in pain management therapies .
Table 1: Summary of Biological Activities
特性
IUPAC Name |
2-amino-1-morpholin-4-yl-2-phenylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11(10-4-2-1-3-5-10)12(15)14-6-8-16-9-7-14/h1-5,11H,6-9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVKZAJTOADBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














